molecular formula C20H17ClFN3O3S B2961896 2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide CAS No. 681267-67-4

2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

Cat. No.: B2961896
CAS No.: 681267-67-4
M. Wt: 433.88
InChI Key: UZDFUZJWHZNWRR-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a sulfone (5,5-dioxido) moiety. The benzamide component includes 2-chloro and 6-fluoro substituents, which are known to enhance metabolic stability and target binding in bioactive molecules .

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-11-6-7-13(8-12(11)2)25-19(14-9-29(27,28)10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDFUZJWHZNWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.

PropertyValue
Molecular Formula C₁₉H₁₇ClFNO₃S
Molecular Weight 393.9 g/mol
IUPAC Name 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluorobenzamide
CAS Number 863021-96-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The thieno[3,4-c]pyrazole core structure allows for selective binding to enzymes and receptors that modulate cellular processes. Research indicates that compounds in this class can inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, crucial in many cancers. This compound's structural features may enhance its efficacy against tumor cells by disrupting these pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds like this one can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. The compound's ability to disrupt bacterial cell membranes has been noted in various studies. For example, derivatives similar to this compound have shown effectiveness against a range of pathogenic fungi and bacteria .

Case Studies

  • Antitumor Activity : A study evaluating a series of pyrazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The structural modifications akin to those in 2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide were crucial for enhancing potency .
  • Anti-inflammatory Mechanism : Another study demonstrated that a related pyrazole derivative significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction was attributed to the inhibition of COX enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analog is N-[2-(3-Chlorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-Fluorobenzamide (CAS: 958228-81-4), which shares the thieno-pyrazol-3-yl benzamide backbone but differs in substituents:

  • 3-Chlorophenyl vs. 3,4-Dimethylphenyl : The latter’s methyl groups may enhance lipophilicity, improving membrane permeability.
  • 5-Oxo vs.

Functional Analogues: Benzamide-Based Pesticides

Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide) and fluazuron (N-(((4-Chloro-3-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenyl)Amino)Carbonyl)-2,6-Difluorobenzamide) are benzamide insecticides that inhibit chitin synthesis. Key comparisons:

Compound Core Structure Substituents Bioactivity
Target Compound Thieno-pyrazol benzamide 3,4-Dimethylphenyl, 5,5-dioxido, 2-chloro-6-fluoro Unknown (inferred bioactivity)
Diflubenzuron Urea-linked benzamide 4-Chlorophenyl, 2,6-difluoro Chitin synthesis inhibitor
Fluazuron Urea-linked benzamide 4-Chloro-3-(pyridinyloxy), 2,6-difluoro Acaricide

The target compound’s thieno-pyrazole core distinguishes it from urea-based pesticidal benzamides. Its chloro and fluoro substituents align with trends in agrochemical design for enhanced stability and binding .

Research Findings and Methodological Insights

Lumping Strategy for Comparative Analysis

Organic compounds with analogous structures (e.g., shared benzamide or heterocyclic cores) are often grouped using a "lumping" strategy to predict properties or reactivity . For example:

  • The sulfone group in the target compound could mimic the electron-withdrawing effects of difluorobenzamide moieties in pesticidal analogs, suggesting similar target interactions.
  • Differences in aromatic substituents (e.g., methyl vs. chloro) may modulate steric hindrance or metabolic pathways .

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